p-(Octyloxyphenyl)phenyliodonium hexafluor antimonate

Description

Properties

CAS No. |

121239-75-6 |

|---|---|

Molecular Formula |

C20H26F6IOSb |

Molecular Weight |

645.1 g/mol |

IUPAC Name |

antimony(5+);(4-octoxyphenyl)-phenyliodanium;hexafluoride |

InChI |

InChI=1S/C20H26IO.6FH.Sb/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18;;;;;;;/h7-9,11-16H,2-6,10,17H2,1H3;6*1H;/q+1;;;;;;;+5/p-6 |

InChI Key |

QBOTYWKRKSTVOV-UHFFFAOYSA-H |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[Sb-](F)(F)(F)(F)F |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate?

<Technical Guide: p-(Octyloxyphenyl)phenyliodonium Hexafluoroantimonate

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Diaryliodonium salts represent a class of compounds with significant utility in synthetic chemistry, prized for their role as potent photoacid generators (PAGs) and versatile arylation reagents.[1][2] Among these, p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate stands out due to its specific combination of photochemical reactivity, solubility, and thermal stability.[3] This onium salt is composed of a diaryliodonium cation, featuring a phenyl group and a p-octyloxyphenyl group attached to a central iodine atom, and a non-nucleophilic hexafluoroantimonate (SbF₆⁻) anion.[3] Upon exposure to ultraviolet (UV) radiation, the compound undergoes irreversible photolysis to generate a superacid, which can initiate a variety of chemical transformations, most notably cationic polymerization.[4][5] The long octyloxy chain enhances its solubility in the organic monomers and solvents typically used in coatings, adhesives, 3D printing, and microlithography applications.[3] This guide provides a comprehensive overview of its properties, mechanism of action, applications, and handling protocols, designed for professionals in research and development.

Section 1: Physicochemical Properties

The efficacy and application scope of a photoinitiator are fundamentally dictated by its physical and chemical properties. The key attributes of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate are summarized below.

Chemical Structure

The structure consists of an asymmetric diaryliodonium cation and the hexafluoroantimonate anion. The octyloxy substituent is critical for tuning the molecule's solubility and influencing its photochemical absorption characteristics.[3]

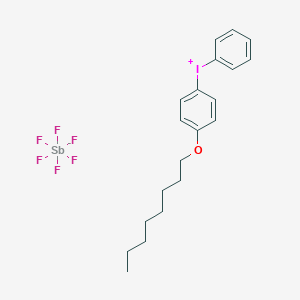

Caption: Chemical structure of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate.

Data Summary

The following table consolidates the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 121239-75-6 | [3][6] |

| Molecular Formula | C₂₀H₂₆F₆IOSb | [3][6][7] |

| Molecular Weight | 645.08 g/mol | [3][8][9] |

| Appearance | White to light yellow powder/crystal | [3] |

| Purity | Typically >97% | [3] |

| Solubility | Soluble in organic solvents | [3] |

| Thermal Stability | High thermal stability | [3] |

Section 2: Mechanism of Action - Photoacid Generation

p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate functions as a photoacid generator (PAG). Upon absorbing UV radiation, the molecule is promoted to an excited state and subsequently undergoes irreversible decomposition to generate a strong Brønsted acid (H⁺SbF₆⁻).[4] This process is the cornerstone of its utility in initiating cationic polymerization.

The Causality of the Mechanism:

-

UV Absorption: The cationic part of the molecule, specifically the diaryliodonium chromophore, is responsible for absorbing UV light.[4] The specific wavelength of maximum absorption is a key parameter for selecting an appropriate light source.

-

Bond Cleavage: The absorbed energy leads to the cleavage of the carbon-iodine bond. This can proceed through either a homolytic (radical) or heterolytic (ionic) pathway.[4]

-

Proton Generation: The resulting radical cations and other intermediates react with residual solvent or monomer molecules in the system, abstracting a hydrogen atom to form a proton (H⁺).[5]

-

Acid Formation: This proton immediately associates with the highly stable, non-nucleophilic hexafluoroantimonate anion (SbF₆⁻) to form hexafluoroantimonic acid, a superacid with a pKa estimated to be around -25.[4] The extreme strength of this acid makes it a highly efficient initiator for the polymerization of monomers like epoxides and vinyl ethers.[4][10]

Caption: Mechanism of photoacid generation and polymerization initiation.

Section 3: Applications in Cationic Photopolymerization

The primary application for this compound is as a photoinitiator for cationic polymerization, a process with distinct advantages over free-radical polymerization, such as a lack of oxygen inhibition and low volume shrinkage during curing.[10][11]

-

Coatings and Adhesives: It is used to rapidly cure epoxy, oxetane, and vinyl ether formulations, providing hard, chemically resistant coatings and strong adhesive bonds.[3][10] The high reactivity allows for fast processing speeds, which is critical in industrial settings.[10]

-

3D Printing (Stereolithography): In vat polymerization techniques, it serves as the initiator in cationic resins, enabling the layer-by-layer fabrication of complex, high-resolution 3D objects.

-

Microelectronics (Photoresists): As a PAG, it is a component in chemically amplified photoresists used in lithography to pattern semiconductor wafers. The acid generated catalyzes a deprotection reaction in the polymer matrix, changing its solubility to create the desired pattern.[5][10]

Expertise in Formulation: The choice of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate is often driven by its solubility profile. The octyloxy group ensures its miscibility in non-polar to moderately polar monomer systems, preventing phase separation and ensuring a uniform cure. Furthermore, the hexafluoroantimonate anion yields an extremely strong acid, which is necessary to efficiently open the rings of less reactive monomers like cycloaliphatic epoxides.[4]

Section 4: Experimental Protocol - UV Curing of a Cycloaliphatic Epoxide Resin

This protocol describes a representative workflow for the cationic photopolymerization of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC), a common cycloaliphatic epoxide monomer.

Trustworthiness through Self-Validation: This protocol incorporates in-process monitoring (FTIR spectroscopy) to provide a self-validating system, allowing the researcher to directly observe the reaction progress and confirm its completion.

Materials:

-

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC)

-

p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate (PAG)

-

Anhydrous dichloromethane (DCM, as solvent if needed for viscosity reduction)

-

UV curing system (e.g., medium-pressure mercury lamp with appropriate filters)

-

FTIR Spectrometer with ATR attachment

-

Magnetic stirrer and stir bar

Workflow Diagram:

Caption: Experimental workflow for UV curing and analysis.

Step-by-Step Methodology:

-

Formulation Preparation:

-

In a light-protected vial (e.g., amber glass), weigh 10.0 g of ECC monomer.

-

Add 0.1 g (1.0 wt%) of the p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate photoinitiator. Rationale: A 1% loading is a common starting point to ensure sufficient acid generation for a rapid cure.

-

If necessary, add a minimal amount of anhydrous DCM to reduce viscosity for uniform coating.

-

Stir the mixture in the dark until the initiator is completely dissolved. This is crucial for a homogeneous cure.

-

-

Baseline Measurement:

-

Apply a thin film of the liquid resin onto the crystal of an ATR-FTIR spectrometer.

-

Record the spectrum. Identify the characteristic epoxide ring absorption peak at approximately 790-810 cm⁻¹. This peak will be monitored to track the reaction.

-

-

UV Curing:

-

Apply a film of the resin of a defined thickness (e.g., 100 µm) onto a suitable substrate (e.g., a glass slide).

-

Place the sample under the UV lamp at a fixed distance.

-

Expose the sample to UV radiation (e.g., 365 nm) with a defined intensity (e.g., 100 mW/cm²) for a specific duration (e.g., 30 seconds). Rationale: Precise control over UV dose (Intensity x Time) is essential for reproducible results.

-

-

Monitoring Conversion:

-

After the initial exposure, measure the FTIR spectrum of the cured film.

-

Calculate the epoxide conversion by measuring the decrease in the area of the epoxide peak relative to an internal standard peak that does not change during the reaction (e.g., a C=O stretch at ~1730 cm⁻¹).

-

Continue UV exposure in timed increments, taking spectra after each, until the epoxide peak has disappeared or its area no longer changes, indicating the reaction is complete.

-

-

Post-Cure and Characterization:

-

Note that cationic polymerization can continue even after the light source is removed (so-called "dark cure"). Allow the sample to rest in the dark for a period (e.g., 24 hours) to ensure full conversion.

-

The final cured polymer can be characterized for properties such as hardness (durometer), thermal stability (TGA), and glass transition temperature (DSC).

-

Section 5: Safety and Handling

p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate requires careful handling due to its potential hazards.[3][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[7][12] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[7][12]

-

Health Hazards: The compound is classified as a skin and serious eye irritant.[7][12] It may be harmful if swallowed or inhaled.[6] In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[7][12]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[7][13] The material is light-sensitive and decomposes upon exposure to UV light.[3][7]

-

Incompatibilities: Avoid contact with water and strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. The compound is considered toxic to aquatic life with long-lasting effects.[6]

References

-

Klikovits, N., et al. (2017). Novel photoacid generators for cationic photopolymerization. Polymer Chemistry, 8, 4414-4421. [Link]

-

TU Wien. Novel photo acid generator for cationic polymerization and Resist Technology. [Link]

-

ACS Publications. (2020). BODIPY-Based Photoacid Generators for Light-Induced Cationic Polymerization. Organic Letters. [Link]

-

Polymer Innovation Blog. (2016). UV Curing Part Five: Cationic Photopolymerization. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: p-(OCTYLOXYPHENYL)PHENYLIODONIUM HEXAFLUOROANTIMONATE. [Link]

-

PubChem. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate. CID 21889414. [Link]

-

PubChem. (Octyloxyphenyl) phenyliodonium hexafluoroantimonate. CID 18981572. [Link]

-

Gelest, Inc. OMAN071 - p-(OCTYLOXYPHENYL)PHENYLIODONIUM HEXAFLUOROANTIMONATE. [Link]

- Google Patents. CN104628540A - Cation photoinitiator (4-octyloxyphenyl)

-

The Journal of Organic Chemistry. (2019). Arylation of Click Triazoles with Diaryliodonium Salts. [Link]

-

MDPI. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. Molecules, 25(21), 5161. [Link]

-

Royal Society of Chemistry. (2022). Cyclic diaryliodonium salts: applications and overview. Organic & Biomolecular Chemistry. [Link]

-

Digital Commons @ University of Akron. Preparation and structure of diaryliodonium salts with hydroxy and carboxylic acid groups. [Link]

-

National Institutes of Health. (2014). Application of Cyclic Diaryliodonium Salts in the Synthesis of Axially Chiral Natural Product Analogues. Organic Letters, 16(16), 4244–4247. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. CAS 121239-75-6: p-(Octyloxyphenyl)phenyliodonium hexafluo… [cymitquimica.com]

- 4. UV Curing Part Five: Cationic Photopolymerization - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]

- 6. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | C20H26F6IOSb | CID 21889414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

- 8. (Octyloxyphenyl) phenyliodonium hexafluoroantimonate | C20H26F6IOSb | CID 18981572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | REALAB LLC [realab.ua]

- 10. tuwien.at [tuwien.at]

- 11. CN104628540A - Cation photoinitiator (4-octyloxyphenyl)phenyl iodonium hexafluoroantimonate preparation method - Google Patents [patents.google.com]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. dakenchem.com [dakenchem.com]

An In-Depth Technical Guide to the Synthesis of p-(Octyloxyphenyl)phenyliodonium Hexafluoroantimonate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate, a prominent photoinitiator in cationic polymerization. The document details a robust two-step synthetic pathway, elucidates the underlying reaction mechanisms, and presents a thorough, field-tested experimental protocol. Emphasis is placed on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers in organic synthesis, polymer chemistry, and materials science.

Introduction: The Significance of Diaryliodonium Salts

Diaryliodonium salts are a class of hypervalent iodine compounds that have garnered significant attention as versatile reagents in organic synthesis.[1] Characterized by their stability, low toxicity, and high reactivity, they serve as efficient electrophilic arylating agents.[2] A key application of these salts is their role as photoacid generators, where upon irradiation with UV light, they generate a strong Brønsted acid that can initiate a variety of chemical transformations, most notably cationic polymerization.[3] This property makes them invaluable in industries such as coatings, adhesives, and 3D printing.[3]

The subject of this guide, p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate, is a notable example of such a photoinitiator. The presence of the octyloxy group enhances its solubility in organic media, a crucial factor for its application in various formulations.[3] The hexafluoroantimonate (SbF₆⁻) counter-ion contributes to the high thermal stability of the salt and the generation of a very strong superacid upon photolysis, ensuring efficient polymerization initiation.[3]

This guide will provide a detailed exploration of a reliable synthetic route to this important compound, delving into the intricacies of the reaction mechanism and offering a practical, step-by-step protocol for its preparation in a laboratory setting.

The Synthetic Pathway: A Two-Step Approach

The synthesis of p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate is efficiently achieved through a two-step process. The initial step involves the formation of an intermediate diaryliodonium salt with a tosylate counter-ion, which is then converted to the final product via an anion exchange reaction.

Caption: Overall two-step synthesis pathway.

Unraveling the Mechanism

The formation of the diaryliodonium salt proceeds through a well-established electrophilic aromatic substitution mechanism. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Generation of the Electrophile and Electrophilic Aromatic Substitution

The first step of the synthesis involves the reaction of iodobenzene diacetate with p-toluenesulfonic acid to generate a highly reactive phenyliodonium species. This species then acts as an electrophile in an electrophilic aromatic substitution reaction with 4-octyloxybenzene.

The reaction is initiated by the protonation of one of the acetate groups on iodobenzene diacetate by p-toluenesulfonic acid, followed by the elimination of acetic acid to form a phenyliodonium tosylate intermediate. This intermediate is a potent electrophile. The electron-rich 4-octyloxybenzene then attacks the electrophilic iodine atom, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the p-(octyloxyphenyl)phenyliodonium tosylate.

Caption: Mechanism of diaryliodonium tosylate formation.

Step 2: Anion Exchange

The second step is a straightforward salt metathesis (anion exchange) reaction. The p-(octyloxyphenyl)phenyliodonium tosylate is dissolved in a suitable solvent, and a solution of sodium hexafluoroantimonate is added. The hexafluoroantimonate anion displaces the tosylate anion, leading to the precipitation of the less soluble p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate. The reaction is driven to completion by the precipitation of the product.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate. Adherence to these procedures is critical for achieving a high yield and purity of the final product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| Iodobenzene Diacetate | 322.08 | 1.0 | 322 |

| p-Toluenesulfonic Acid | 172.20 | 1.0 | 172 |

| 4-Octyloxybenzene | 206.33 | 1.0 | 206 |

| Trifluoroethanol | 100.04 | - | 966 mL |

| Acetone | 58.08 | - | 1000 mL |

| Sodium Hexafluoroantimonate | 258.74 | 0.12 | 31 |

| Ethanol | 46.07 | - | As needed |

| Petroleum Ether | - | - | As needed |

Step-by-Step Procedure

Step 1: Synthesis of p-(Octyloxyphenyl)phenyliodonium Tosylate

-

To a stirred solution of iodobenzene diacetate (322 g, 1.0 mol) in trifluoroethanol (966 mL) at room temperature, add p-toluenesulfonic acid (172 g, 1.0 mol).

-

Continue stirring at room temperature for 1-2 hours.

-

To this mixture, add 4-octyloxybenzene (206 g, 1.0 mol) and continue the reaction at room temperature for 4-24 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to recover the trifluoroethanol.

-

Add petroleum ether to the residue to induce crystallization.

-

Collect the white powder of p-(octyloxyphenyl)phenyliodonium tosylate by filtration.

Step 2: Synthesis of p-(Octyloxyphenyl)phenyliodonium Hexafluoroantimonate

-

Dissolve the p-(octyloxyphenyl)phenyliodonium tosylate (58.1 g, 0.1 mol) in acetone (1000 mL).

-

To this solution, add sodium hexafluoroantimonate (31 g, 0.12 mol) at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under reduced pressure.

-

Add ethanol to the residue and filter the mixture.

-

Concentrate the filtrate to obtain the off-white powder of p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate. A yield of approximately 90% can be expected for this step.

Purification and Characterization

The final product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to obtain a white to light yellow crystalline solid.

Characterization Data:

-

Appearance: White to off-white crystalline powder[4]

-

Melting Point: 58-62 °C[5]

-

Molecular Formula: C₂₀H₂₆F₆IOSb[6]

-

Molecular Weight: 645.07 g/mol [6]

-

Purity (HPLC): >98.0%[5]

The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6] It is also toxic to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The material is light-sensitive and hygroscopic, and should be stored in a cool, dark, and dry place under an inert atmosphere.[5] Upon decomposition, especially under UV light, it can liberate hydrogen iodide and antimony fluorides.[7]

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate. By providing a detailed experimental protocol and a thorough explanation of the underlying reaction mechanisms, this document aims to empower researchers to confidently synthesize this important photoinitiator. The emphasis on the rationale behind experimental choices and the inclusion of comprehensive characterization and safety data are intended to ensure the reproducibility and safe handling of this versatile compound. The continued exploration and application of diaryliodonium salts are poised to drive further innovation in polymer science and organic synthesis.

References

-

A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. Salvi, M. C. (2015). Chemistry Master's Theses. Sacred Heart University. [Link]

-

p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate. PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

p-(OCTYLOXYPHENYL)PHENYLIODONIUM HEXAFLUOROANTIMONATE. Gelest, Inc. (2015). Safety Data Sheet. [Link]

- Cation photoinitiator (4-octyloxyphenyl)phenyl iodonium hexafluoroantimonate preparation method. (2015). CN104628540A.

- Diaryliodonium Salts. A New Class of Photoinitiators for Cationic Polymerization. Crivello, J. V., & Lam, J. H. W. (1978). Journal of Polymer Science: Polymer Chemistry Edition, 16(10), 2441-2451.

-

Recent advances in transition-metal-free arylation by using diaryliodonium salts. (2023). Taylor & Francis Online. [Link]

-

Iodonium salt synthesis. Organic Chemistry Portal. (n.d.). [Link]

-

Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

4-Octyloxydiphenyliodoniumhexafluoroantimonat. (n.d.). Wikipedia. [Link]

-

One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. (2008). Synlett. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 121239-75-6: p-(Octyloxyphenyl)phenyliodonium hexafluo… [cymitquimica.com]

- 4. Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | C20H26F6IOSb | CID 21889414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

An In-Depth Technical Guide to (4-n-Octyloxyphenyl)phenyliodonium Hexafluoroantimonate: A High-Efficiency Photoacid Generator

Introduction: The Role of Diaryliodonium Salts in Advanced Photopolymerization

In the realm of polymer science, particularly in applications requiring rapid, on-demand curing, photoinitiators are indispensable. Among these, diaryliodonium salts have carved out a significant niche as highly efficient photoacid generators (PAGs). These compounds, characterized by a diaryliodonium cation and a non-nucleophilic anion, are prized for their thermal stability and their ability to generate strong Brønsted acids upon exposure to ultraviolet (UV) radiation.[1][2] This photogenerated acid is a potent catalyst for a variety of chemical transformations, most notably for initiating cationic polymerization of monomers such as epoxides, vinyl ethers, and styrenes.

This guide focuses on a specific, highly versatile member of this class: (4-n-Octyloxyphenyl)phenyliodonium hexafluoroantimonate . The inclusion of a long-chain alkoxyphenyl group, the n-octyloxy moiety, significantly enhances its solubility in nonpolar monomer systems and improves compatibility within various formulations.[3] The hexafluoroantimonate (SbF₆⁻) counter-anion is one of the least nucleophilic anions available, which is critical for producing a highly reactive, non-terminating propagating species in cationic polymerization, leading to high-performance polymers.[1][2] We will explore its fundamental properties, mechanism of action, synthesis, and practical applications, providing a comprehensive resource for professionals in the field.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to its effective application. (4-n-Octyloxyphenyl)phenyliodonium hexafluoroantimonate is a white to light yellow crystalline powder known for its high thermal stability and photosensitivity.[3][4][5]

| Property | Value | Source(s) |

| CAS Number | 121239-75-6 | [4][5][6] |

| Molecular Formula | C₂₀H₂₆F₆IOSb | [7][8] |

| Molecular Weight | 645.08 g/mol | [8][9] |

| Synonyms | iodonium hexafluorostibate(V), p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate, UV 9392C, Uvacure 1600 | [3][4][6][9] |

| Appearance | White to light yellow powder or crystal | [5][6] |

| Melting Point | 55-62 °C | [6][7] |

| Storage | Store in a cool (2-8°C), dark place under an inert atmosphere.[7] It is light-sensitive and hygroscopic. |

Mechanism of Action: From Photon to Polymer

The utility of (4-n-Octyloxyphenyl)phenyliodonium hexafluoroantimonate stems from its function as a photoacid generator (PAG). Upon absorption of UV light, it undergoes an irreversible photolysis to generate a superacid, which is the true initiator of cationic polymerization.[1][2] This process can occur via two primary pathways: direct photolysis and photosensitization.

A. Direct Photolysis

Upon direct irradiation with UV light (typically in the 250-300 nm range), the iodonium salt is excited to a singlet state, which rapidly undergoes intersystem crossing to an excited triplet state. This excited state is unstable and cleaves homolytically to form a phenyliodinyl radical cation and an aryl radical. These reactive intermediates subsequently abstract hydrogen atoms from surrounding molecules (e.g., solvent or monomer) to ultimately produce a strong Brønsted acid (HSbF₆).

Caption: Direct photolysis mechanism of the diaryliodonium salt.

B. Photosensitization

To utilize longer wavelengths of light (e.g., >350 nm) where the iodonium salt itself does not absorb strongly, a photosensitizer (PS) can be employed.[1][10] The photosensitizer absorbs the light, gets promoted to an excited state, and then transfers an electron to the iodonium salt. This electron transfer induces the decomposition of the salt, leading to the same acid-generating cascade. This approach broadens the spectral response of the initiating system.[1]

Caption: Photosensitized decomposition of the diaryliodonium salt.

Synthesis Protocol

A practical and scalable synthesis is crucial for the commercial viability of any chemical. A reported method for preparing (4-n-Octyloxyphenyl)phenyliodonium hexafluoroantimonate involves a two-step process: condensation followed by anion exchange.[11] This approach is efficient and avoids the use of harsh or unstable reagents.

Step 1: Synthesis of (4-n-Octyloxyphenyl)phenyliodonium p-toluenesulfonate

-

In a suitable reaction vessel, dissolve iodobenzene diacetate and 4-n-octyloxybenzene in a solvent (e.g., dichloromethane) at room temperature.

-

Add p-toluenesulfonic acid as a catalyst.

-

Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC for the consumption of starting materials.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Add petroleum ether to the resulting residue to induce crystallization.

-

Filter the solid product, wash with cold petroleum ether, and dry under vacuum to yield (4-n-octyloxyphenyl)phenyliodonium p-toluenesulfonate.

Step 2: Anion Exchange to Hexafluoroantimonate Salt

-

Dissolve the tosylate salt from the previous step in a suitable solvent, such as acetone.[11]

-

In a separate flask, prepare a solution of sodium hexafluoroantimonate (NaSbF₆) in the same solvent.

-

Slowly add the sodium hexafluoroantimonate solution to the iodonium tosylate solution with stirring. A precipitate of sodium p-toluenesulfonate will form.

-

Stir the mixture for 1-2 hours at room temperature.

-

Filter the mixture to remove the sodium p-toluenesulfonate byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., isopropanol/hexane) to yield pure (4-n-octyloxyphenyl)phenyliodonium hexafluoroantimonate.

Caption: Workflow for the synthesis of the target photoinitiator.

Experimental Protocol: UV Curing of a Cycloaliphatic Epoxy Resin

To illustrate its practical utility, the following protocol describes the use of the title compound to photocure a standard cycloaliphatic epoxy resin, a common process in coatings and 3D printing.[3]

Materials:

-

(4-n-Octyloxyphenyl)phenyliodonium hexafluoroantimonate (PAG)

-

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (cycloaliphatic epoxy monomer)

-

UV Curing System (e.g., medium-pressure mercury lamp)

-

Glass slides or appropriate substrate

Procedure:

-

Formulation: Prepare a 10g formulation by dissolving 0.2g (2 wt%) of the PAG into 9.8g of the epoxy monomer. Stir in an amber vial at room temperature until the PAG is fully dissolved. The octyloxy group enhances solubility, making this a straightforward process.

-

Coating: Apply a thin film (e.g., 50 µm) of the formulation onto a glass slide using a drawdown bar.

-

UV Exposure: Place the coated slide into the UV curing system. Expose the film to a controlled dose of UV radiation (e.g., 500 mJ/cm²). The hexafluoroantimonate anion ensures a rapid and efficient polymerization upon acid generation.

-

Curing Assessment: Immediately after exposure, assess the cure state. The film should be tack-free, hard, and resistant to scratching with a wooden applicator, indicating successful polymerization.

-

Post-Cure (Optional): For applications requiring optimal thermomechanical properties, a post-cure bake (e.g., 1 hour at 120°C) can be performed to drive the polymerization to completion.

Safety and Handling

As with all active chemical reagents, proper handling of (4-n-Octyloxyphenyl)phenyliodonium hexafluoroantimonate is paramount. It is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[6][9]

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled. [4][5] P261: Avoid breathing dust.[4][6] P264: Wash skin thoroughly after handling.[6] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects. [4][6] P273: Avoid release to the environment.[4][6] P391: Collect spillage.[6] |

| Personal Protection | Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.[12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] |

Conclusion

(4-n-Octyloxyphenyl)phenyliodonium hexafluoroantimonate is a state-of-the-art photoacid generator that offers a compelling combination of high efficiency, excellent solubility in organic formulations, and good thermal stability. Its ability to generate a highly reactive superacid upon UV irradiation makes it an enabling technology for a wide range of applications, from protective coatings and high-performance adhesives to advanced additive manufacturing. A thorough understanding of its mechanism, synthesis, and safe handling procedures, as outlined in this guide, allows researchers and developers to fully leverage its capabilities in creating next-generation materials.

References

-

Diaryliodonium Salt Photoacid Generators. ResearchGate. [Link]

-

Diaryliodonium Salts. A New Class of Photoinitiators for Cationic Polymerization. ACS Publications. [Link]

-

Chemical structure of a diaryliodonium salt photoinitiator. ResearchGate. [Link]

-

Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. National Institutes of Health (NIH). [Link]

-

Supramolecular Diaryliodonium Salt-Crown Ether Complexes as Cationic Photoinitiators. ResearchGate. [Link]

-

p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate. PubChem, National Center for Biotechnology Information. [Link]

- Cation photoinitiator (4-octyloxyphenyl)phenyl iodonium hexafluoroantimonate preparation method.

-

A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. Seton Hall University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 121239-75-6: p-(Octyloxyphenyl)phenyliodonium hexafluo… [cymitquimica.com]

- 4. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | TCI Deutschland GmbH [tcichemicals.com]

- 5. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. 4-Octyloxydiphenyliodonium hexafluoroantimonate CAS 121239-75-6 CAS no 121239-75-6 p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate, CasNo.121239-75-6 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 8. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | C20H26F6IOSb | CID 21889414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104628540A - Cation photoinitiator (4-octyloxyphenyl)phenyl iodonium hexafluoroantimonate preparation method - Google Patents [patents.google.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

An In-Depth Technical Guide to p-(Octyloxyphenyl)phenyliodonium Hexafluoroantimonate: Structure, Properties, and Applications in Cationic Photopolymerization

This guide provides a comprehensive technical overview of p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate, a prominent photoinitiator in the field of cationic polymerization. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, physicochemical properties, mechanism of action, synthesis, and practical applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Diaryliodonium Salts

Diaryliodonium salts have emerged as a crucial class of photoinitiators, particularly for cationic polymerization, a process vital for producing materials with excellent adhesion, low shrinkage, and high thermal and chemical resistance.[1] These salts, upon exposure to ultraviolet (UV) radiation, generate superacids that can initiate the polymerization of a wide range of monomers, most notably epoxides and vinyl ethers.[2] Among these, p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate stands out due to its enhanced solubility in organic media, a feature imparted by the octyloxy group, making it highly effective in various formulations for coatings, adhesives, and 3D printing.[3]

Molecular Structure and Formula

The chemical identity of p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate is defined by its ionic structure, consisting of an organic cation and an inorganic anion.

Molecular Formula: C₂₀H₂₆F₆IOSb[4]

Systematic Name (IUPAC): (4-octoxyphenyl)-phenyliodanium; hexafluoroantimony(1-)[4]

The p-(Octyloxyphenyl)phenyliodonium Cation

The cation features a central iodine atom bonded to two aryl groups: a phenyl group and a p-octyloxyphenyl group. The positive charge is formally located on the iodine atom. The presence of the long, nonpolar octyloxy chain significantly enhances the molecule's solubility in the nonpolar and moderately polar monomers and solvents typically used in cationic polymerization.[3] The iodine(III) center in diaryliodonium salts adopts a T-shaped geometry.

The Hexafluoroantimonate Anion

The counterion is the hexafluoroantimonate anion, [SbF₆]⁻. This anion is known for its exceptional stability and very low nucleophilicity.[5] Its structure is octahedral, with a central antimony(V) atom coordinated to six fluorine atoms.[5] The non-coordinating nature of the hexafluoroantimonate anion is critical to its function; it does not readily terminate the growing polymer chain, allowing for efficient polymerization to proceed.[5]

Figure 1. 2D Molecular Structure of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate.

Figure 1. 2D Molecular Structure of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a photoinitiator is paramount for formulation development and process optimization.

| Property | Value | Reference(s) |

| CAS Number | 121239-75-6 | [4] |

| Molecular Weight | 645.07 g/mol | [6] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 57-62 °C | [7] |

| Solubility | Soluble in organic solvents. | [3] |

| Storage Conditions | Store in a dark, cool, dry place (2-8°C). |

Note: Specific solubility values and UV-Vis absorption data (λmax, ε) are not consistently reported across publicly available literature and should be determined experimentally for specific solvent systems.

Mechanism of Action: Photoinitiation of Cationic Polymerization

The utility of p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate lies in its ability to generate a strong Brønsted acid upon UV irradiation. This process can be broken down into several key steps.

Photolysis of the Iodonium Salt

Upon absorption of UV light, the diaryliodonium salt undergoes photolysis. This decomposition can proceed through two primary pathways:

-

Homolytic Cleavage: The excited iodonium salt cleaves to form an aryl radical and an aryliodonium radical cation.[8]

-

Heterolytic Cleavage: The salt can also cleave to form an aryl cation and an iodoarene molecule.[8]

Direct photolysis tends to favor the heterolytic pathway, while triplet-sensitized photolysis favors the homolytic route.[8]

Generation of the Brønsted Acid

The highly reactive species generated during photolysis (aryl radicals, radical cations, and aryl cations) subsequently react with a hydrogen donor present in the formulation (often a solvent molecule, monomer, or an alcohol). This hydrogen abstraction step leads to the formation of a protonated species, which, in the presence of the non-nucleophilic hexafluoroantimonate anion, results in the generation of the superacid, HSbF₆.[1][9]

Initiation and Propagation of Polymerization

The generated Brønsted acid is the true initiator of the cationic polymerization. For instance, in the case of an epoxide monomer, the acid protonates the oxygen atom of the epoxy ring, making it highly electrophilic. This activated monomer is then susceptible to nucleophilic attack by another monomer molecule, initiating the ring-opening polymerization process. The chain propagates through the sequential addition of monomer units to the growing cationic chain end. The non-nucleophilic nature of the [SbF₆]⁻ anion is crucial as it does not terminate the propagating chain, allowing for the formation of high molecular weight polymers.[9]

Diagram 1. Mechanism of Cationic Photopolymerization.

Synthesis of p-(Octyloxyphenyl)phenyliodonium Hexafluoroantimonate

While several methods exist for the synthesis of unsymmetrical diaryliodonium salts, a common and effective approach involves a two-step process: the formation of an intermediate salt followed by an anion exchange.[10][11][12]

Representative Synthesis Protocol

The following protocol is based on a patented method and general synthetic strategies for diaryliodonium salts.[12]

Step 1: Synthesis of (4-octyloxyphenyl)phenyliodonium p-toluenesulfonate

-

In a suitable reaction vessel, dissolve iodobenzene diacetate and 4-octyloxybenzene in an appropriate solvent (e.g., dichloromethane).

-

Add p-toluenesulfonic acid to the solution. The molar ratio of iodobenzene diacetate to p-toluenesulfonic acid to 4-octyloxybenzene is typically in the range of 1:1-3:1-3.[12]

-

Stir the reaction mixture at room temperature for 4-24 hours.[12]

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Add petroleum ether to the residue to induce crystallization of the (4-octyloxyphenyl)phenyliodonium p-toluenesulfonate salt.

-

Isolate the solid product by filtration.

Step 2: Anion Exchange to Yield the Hexafluoroantimonate Salt

-

Dissolve the (4-octyloxyphenyl)phenyliodonium p-toluenesulfonate intermediate in a suitable solvent.

-

In a separate vessel, prepare a solution of sodium hexafluoroantimonate (NaSbF₆) or potassium hexafluoroantimonate (KSbF₆).

-

Add the hexafluoroantimonate salt solution to the iodonium tosylate solution to initiate the ion exchange.

-

The desired p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate product will precipitate from the solution.

-

Isolate the final product by filtration, wash with an appropriate solvent to remove any remaining tosylate salts, and dry under vacuum.

Diagram 2. Synthetic Workflow.

Experimental Protocol: Cationic UV-Curing of an Epoxidized Bioresin Blend

This section provides a detailed, field-proven protocol for the use of p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate as a photoinitiator for the UV-curing of a bio-based epoxy resin system. This example is adapted from studies on the photopolymerization of epoxidized plant oils.[9]

Materials

-

Monomer A: Diglycidyl ether of bisphenol A (DGEBA) or a similar petroleum-based diepoxide resin.

-

Monomer B: An epoxidized bio-based resin, for example, epoxidized cardanol or diglycidyl ether of furfuryl-de rived diol (DGFDC).[9]

-

Photoinitiator: p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate.

-

Solvent (optional): Dichloromethane or other suitable solvent for ensuring homogeneity.

Formulation Preparation

-

Prepare a blend of the epoxy monomers. For example, a 50/50 wt% mixture of DGEBA and DGFDC.[9]

-

Dissolve 2 wt% of p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate into the monomer mixture.[9]

-

Ensure complete dissolution and homogeneity by stirring the mixture, optionally with gentle heating or the addition of a minimal amount of solvent which should be evaporated before curing.

UV-Curing Procedure

-

Apply a thin film of the formulated resin onto a suitable substrate (e.g., a glass slide or a metal panel).

-

Place the sample in a UV-curing chamber. For formulations like this, curing is often performed at an elevated temperature to enhance mobility and conversion. A typical condition is 85°C.[9]

-

Irradiate the sample with a UV lamp. A medium-pressure mercury lamp is a common choice. The irradiation time will depend on the lamp intensity and the specific formulation, but can range from 30 to 60 minutes for complete curing.[9]

Characterization of the Cured Polymer

-

Conversion Monitoring: The progress of the polymerization can be monitored in real-time using Fourier-Transform Infrared (FTIR) spectroscopy by observing the decrease in the intensity of the epoxy group absorption band (typically around 915 cm⁻¹).

-

Thermal Properties: The glass transition temperature (Tg) of the cured polymer can be determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

-

Mechanical Properties: The hardness, adhesion, and flexibility of the cured coating can be assessed using standard materials testing methods such as pencil hardness, cross-hatch adhesion tests, and mandrel bend tests.

Diagram 3. Experimental Workflow for UV Curing.

Safety and Handling

p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate is a chemical that requires careful handling. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[13] It is also toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[13] The material should be handled in a well-ventilated area or a fume hood. It is sensitive to light and should be stored in a tightly sealed container in a dark place.[13]

Conclusion

p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate is a highly efficient and versatile photoinitiator for cationic polymerization. Its favorable solubility, combined with the robust performance of the diaryliodonium salt and the non-nucleophilic hexafluoroantimonate anion, makes it a valuable tool for the formulation of advanced materials. A deep understanding of its structure, properties, and mechanism of action, as outlined in this guide, is essential for its effective application in research and industrial settings.

References

-

Grokipedia. (2026). Fluoroantimonate. Grokipedia. [Link]

-

Dektar, J. L., & Hacker, N. P. (2002). Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry. IBM Research. [Link]

-

National Center for Biotechnology Information. (n.d.). Hexafluoroantimonate ion. PubChem. [Link]

-

Grokipedia. (2026). Ammonium hexafluoroantimonate. Grokipedia. [Link]

-

Wikipedia. (n.d.). Fluoroantimonate. Wikipedia. [Link]

-

Strauss, S. H. (1993). Coordination of "noncoordinating" anions: synthesis, characterization, and x-ray crystal structures of fluorine-bridged hexafluoroantimonate(1-), tetrafluoroborate(1-), and hexafluorophosphate(1-) adducts of [R3P(CO)3(NO)W]+. An unconventional order of anion donor strength. Inorganic Chemistry, 32(15), 2826–2838. [Link]

-

Bi, Y., & Neckers, D. C. (1993). Transient intermediates in the photolysis of iodonium cations. Journal of Photochemistry and Photobiology A: Chemistry, 74(2-3), 205-213. [Link]

-

Olofsson, B. (2006). Synthesis of functionalised unsymmetrical diaryliodonium salts. Organic & Biomolecular Chemistry, 4(21), 4043-4045. [Link]

-

Organic Chemistry Portal. (n.d.). Iodonium salt synthesis. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. (n.d.). p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate. PubChem. [Link]

-

Mariani, A., et al. (2012). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. EU-Japan Centre for Industrial Cooperation. [Link]

-

Galkin, A., et al. (2023). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry, 19, 1373-1382. [Link]

-

Maji, M., et al. (2018). Synthesis of diarylamines with unsymmetrical diaryliodonium salts. ResearchGate. [Link]

-

Crivello, J. V. (n.d.). Photolysis mechanism of the diphenyliodonium salts proposed by Crivello. ResearchGate. [Link]

-

Valerio, O., et al. (2021). Cationic UV-Curing of Epoxidized Biobased Resins. Polymers, 13(21), 3797. [Link]

- Google Patents. (n.d.). DE69630128T2 - EPOXY RESIN SYSTEMS CONTAINING CURING CATIONIC PHOTOINITIATORS THROUGH IONIZING RADIATION.

-

Masson, G., et al. (2012). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. Molecules, 17(11), 13394-13421. [Link]

-

Malmgren, J., et al. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. Journal of the American Chemical Society, 135(40), 15049-15052. [Link]

-

Otava Chemicals. (n.d.). Unsymmetrical Diaryliodonium Salts. Otava Chemicals. [Link]

- Google Patents. (n.d.). CN104628540A - Cation photoinitiator (4-octyloxyphenyl)phenyl iodonium hexafluoroantimonate preparation method.

-

Sangermano, M., et al. (2002). Coatings obtained through cationic UV curing of epoxide systems in the presence of epoxy functionalized polybutadiene. Journal of Materials Science Letters, 21(1), 5-7. [Link]

-

University of North Florida. (2021). Preparation of Diaryliodonium Salts with Hydroxy and Carboxylic Acid Groups. UNF Digital Commons. [Link]

-

Stuart, D. (2022). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and A. PDXScholar. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: p-(OCTYLOXYPHENYL)PHENYLIODONIUM HEXAFLUOROANTIMONATE. Gelest, Inc. [Link]

-

Ogawa, M., et al. (2015). Molecular structure of diaryliodonium hexafluoroantimonate. ResearchGate. [Link]

-

Vanga, R. R., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(5), 2356-2364. [Link]

-

ResearchGate. (2018). The solubility of inorganic salts in organic solvents?. ResearchGate. [Link]

Sources

- 1. staff.polito.it [staff.polito.it]

- 2. eu-japan.eu [eu-japan.eu]

- 3. CAS 121239-75-6: p-(Octyloxyphenyl)phenyliodonium hexafluo… [cymitquimica.com]

- 4. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | C20H26F6IOSb | CID 21889414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. dakenchem.com [dakenchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry - IBM Research [research.ibm.com]

- 9. mdpi.com [mdpi.com]

- 10. Iodonium salt synthesis [organic-chemistry.org]

- 11. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104628540A - Cation photoinitiator (4-octyloxyphenyl)phenyl iodonium hexafluoroantimonate preparation method - Google Patents [patents.google.com]

- 13. gelest.com [gelest.com]

Thermal stability and decomposition of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate.

An In-Depth Technical Guide

Thermal Stability and Decomposition of p-(Octyloxyphenyl)phenyliodonium Hexafluoroantimonate

Abstract

p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate is a prominent member of the diaryliodonium salt family, widely utilized as a photoacid generator (PAG) in cationic photopolymerization processes essential for advanced applications in coatings, adhesives, and 3D printing.[1] Its efficacy is intrinsically linked to its ability to generate a superacid upon UV irradiation. However, its thermal stability is a critical parameter that dictates its storage, handling, and performance under various processing conditions. This guide provides a comprehensive analysis of the thermal characteristics and decomposition pathways of this compound, grounded in established analytical methodologies and mechanistic principles.

Introduction to Diaryliodonium Salts

Diaryliodonium salts are hypervalent iodine compounds characterized by a positively charged iodine atom bonded to two aryl groups.[2][3] Their utility as versatile reagents in organic synthesis and polymer chemistry stems from their high reactivity and the excellent leaving group ability of the iodoarene moiety.[3][4] In the realm of polymer science, their most significant role is as cationic photoinitiators. Upon exposure to UV light, they undergo irreversible photolysis to produce a strong Brønsted acid (a "superacid"), which then initiates the polymerization of monomers like epoxides and vinyl ethers.[5]

The subject of this guide, p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate (CAS 121239-75-6), incorporates specific structural features to optimize its performance. The p-octyloxyphenyl group enhances solubility in organic resins and monomer systems, while the non-nucleophilic hexafluoroantimonate (SbF₆⁻) counter-ion ensures the generation of a highly reactive superacid (HSbF₆) and contributes to the overall thermal stability of the salt.[1] Understanding the thermal limits of this compound is paramount to prevent premature decomposition, which can lead to inconsistent processing and compromised material properties.

Physicochemical Properties

A summary of the key properties for p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate is provided below.

| Property | Value | Source |

| CAS Number | 121239-75-6 | [1][6][7][8] |

| Molecular Formula | C₂₀H₂₆F₆IOSb | [1][6][7] |

| Molecular Weight | 645.08 g/mol | [6][7] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Soluble in toluene, acetone, methanol | [9] |

Assessing Thermal Stability: Methodologies and Rationale

The thermal stability of diaryliodonium salts is systematically investigated using thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3] These methods provide quantitative data on the temperatures at which thermal events occur and the associated energetic changes.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For an iodonium salt, a TGA scan reveals the onset temperature of decomposition, where significant mass loss begins. This is crucial for defining the maximum processing temperature and long-term storage stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10][11] A DSC thermogram can identify the melting point (an endothermic event) followed by the decomposition, which is typically a sharp, exothermic event for these salts.[2] The integral of the exothermic peak provides the enthalpy of decomposition (ΔHdec), a measure of the energy released during the process. Photo-DSC is a specialized application of this technique used to study light-induced processes like photopolymerization.[12][13][14]

Experimental Workflow for Thermal Analysis

The logical flow for evaluating the thermal properties of the iodonium salt is depicted below. It begins with sample preparation and proceeds through parallel TGA and DSC analyses to build a complete thermal profile.

Caption: Workflow for TGA and DSC Thermal Analysis.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols for TGA and DSC are recommended.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 2–5 mg of p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate into a clean alumina or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert atmosphere (e.g., high-purity nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset decomposition temperature (T_onset) as the temperature at which significant mass loss begins (often calculated by the tangent method at the inflection point of the decomposition step).

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2–5 mg of the iodonium salt into a clean aluminum DSC pan. Hermetically seal the pan to contain any volatile decomposition products and prevent sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert atmosphere (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point (T_m).

-

Identify the exothermic peak corresponding to the decomposition. Determine the peak decomposition temperature (T_peak) and integrate the peak area to calculate the enthalpy of decomposition (ΔH_dec) in J/g.

-

Thermal Decomposition Mechanism

The thermal decomposition of diaryliodonium salts is a complex process significantly influenced by the nature of the counter-ion.[3][15] For salts with weakly coordinating, non-nucleophilic anions like hexafluoroantimonate, the decomposition is believed to proceed via an intramolecular aromatic substitution pathway.

The proposed mechanism involves the SbF₆⁻ anion acting as a fluoride donor. The fluoride ion attacks one of the ipso-carbons of the aryl rings attached to the iodine center. This nucleophilic attack results in the cleavage of the carbon-iodine bond and the formation of an aryl fluoride, an iodoarene, and the stable, neutral Lewis acid antimony pentafluoride (SbF₅). Given the asymmetry of the cation, two sets of products are possible.

Caption: Proposed Thermal Decomposition Pathways.

Summary of Thermal Data

While specific experimental data for this exact compound is proprietary to manufacturers, the following table presents typical values expected for a diaryliodonium salt of this class based on published literature for similar structures.[2] These values should be considered illustrative and must be confirmed experimentally for any specific batch.

| Parameter | Typical Value | Description |

| Melting Point (T_m) | 80 - 100 °C | Temperature at which the solid melts to a liquid. An endothermic process. |

| Onset Decomposition (T_onset) | 140 - 160 °C | The temperature at which significant mass loss begins, indicating the start of decomposition. |

| Peak Decomposition (T_peak) | 160 - 180 °C | The temperature at which the rate of decomposition is maximal, observed as the peak of the DSC exotherm. |

| Enthalpy of Decomposition (ΔH_dec) | -80 to -150 kJ/mol | The heat released during decomposition. The negative sign indicates an exothermic process. |

| Mass Loss (TGA) | ~60-70% | The total mass lost up to 400°C, corresponding to the loss of the organic fragments. |

Safety, Handling, and Storage

Proper handling and storage are critical due to the compound's reactivity and toxicity profile.

-

Hazards: p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate is harmful if swallowed or inhaled.[6] It can cause skin and eye irritation.[6][9] The hexafluoroantimonate component and its decomposition products are toxic.[16] The compound is also classified as toxic to aquatic life with long-lasting effects.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and dark place.[9] The compound is light-sensitive and will decompose upon exposure to UV light.[9] Keep the container tightly sealed to protect it from moisture.[9][16]

-

Incompatibilities: Avoid contact with water and strong bases.[9] The material is stable in sealed containers when stored away from light.[9]

Conclusion

p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate exhibits high thermal stability, with decomposition typically commencing well above its melting point. Its thermal decomposition is an energetic, exothermic process driven by the intramolecular attack of the hexafluoroantimonate counter-ion on the diaryliodonium cation. A thorough understanding of these thermal properties, obtained through systematic TGA and DSC analysis, is essential for defining safe handling protocols, ensuring long-term storage stability, and optimizing its performance as a photoacid generator in high-performance polymerization applications.

References

-

Yoshimura, A., et al. (2018). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 14, 2456–2464. Available from: [Link]

-

Wang, Y. (2019). Arylation Reactions Using Diaryliodonium Salts. Newcastle University Theses. Available from: [Link]

-

Gorsche, C., et al. (2022). Photo‐differential scanning calorimetry parameter study of photopolymers used in digital light synthesis. Journal of Applied Polymer Science, 139(23). Available from: [Link]

-

ResearchGate. Decomposition of diaryl iodonium hexafluoro antimonate salt to yield a superacid. Available from: [Link]

-

Levin, M. D., et al. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science, 2(5), 313–319. Available from: [Link]

-

Phan, T., et al. (2014). Copper-Catalyzed Arylation with Diaryliodonium Salts. Angewandte Chemie International Edition, 53(24), 6088-6114. Available from: [Link]

-

PubChem. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (2015). CN104628540A - Cation photoinitiator (4-octyloxyphenyl)phenyl iodonium hexafluoroantimonate preparation method.

-

Gelest, Inc. (2015). p-(OCTYLOXYPHENYL)PHENYLIODONIUM HEXAFLUOROANTIMONATE - Safety Data Sheet. Available from: [Link]

-

TA Instruments. Differential Photocalorimetry: Advancements for the analysis and characterization of free radical, cationic and hybrid photopoly. Available from: [Link]

-

Analytice. (2020). Photo-DSC: Differential Scanning Photo Calorimetry. Available from: [Link]

-

Wikipedia. Differential scanning calorimetry. Available from: [Link]

-

Setaram. An overview of Differential Scanning Calorimetry - DSC. Available from: [Link]

-

Kakeshpour, T. (2022). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and A). Portland State University. Available from: [Link]

-

Newcastle University eTheses. Arylation Reactions Using Diaryliodonium Salts. Available from: [Link]

-

Chinachemnet. p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate 121239-75-6. Available from: [Link]

Sources

- 1. CAS 121239-75-6: p-(Octyloxyphenyl)phenyliodonium hexafluo… [cymitquimica.com]

- 2. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | C20H26F6IOSb | CID 21889414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | REALAB LLC [realab.ua]

- 8. China p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate 121239-75-6 [chinachemnet.com]

- 9. gelest.com [gelest.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. setaramsolutions.com [setaramsolutions.com]

- 12. researchgate.net [researchgate.net]

- 13. tainstruments.com [tainstruments.com]

- 14. Photo-DSC: Differential Scanning Photo Calorimetry - Analytice [analytice.com]

- 15. Newcastle University eTheses: Arylation Reactions Using Diaryliodonium Salts [theses.ncl.ac.uk]

- 16. fishersci.no [fishersci.no]

A Comprehensive Technical Guide to the Solubility of p-(Octyloxyphenyl)phenyliodonium Hexafluoroantimonate in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Research and Development

p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate is a diaryliodonium salt that serves as a vital component in a multitude of chemical applications, most notably as a photoinitiator in polymerization processes.[1] Its efficacy in coatings, adhesives, and 3D printing is intrinsically linked to its solubility characteristics.[1] For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount. It dictates the choice of solvent for reactions, purification, and formulation, directly impacting reaction kinetics, yield, and the overall success of a project. This guide provides an in-depth technical overview of the solubility of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate, offering both practical data and a foundational understanding of the chemical principles governing its behavior in various common laboratory solvents.

Molecular Structure and its Influence on Solubility

The solubility of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate is best understood by examining its molecular structure, which consists of a bulky, asymmetric organic cation and a large, non-coordinating inorganic anion.

-

The Cation: p-(Octyloxyphenyl)phenyliodonium

The cation features a central iodine atom bonded to two aryl groups: a phenyl group and a p-octyloxyphenyl group.[1] The presence of the long, nonpolar octyloxy chain significantly enhances the compound's lipophilicity, promoting its solubility in organic solvents.[1] The overall structure of the cation is largely nonpolar, with some capacity for weak polar interactions through the ether linkage and the delocalized positive charge on the iodonium center.

-

The Anion: Hexafluoroantimonate (SbF₆⁻)

The hexafluoroantimonate anion is a large, weakly coordinating anion. Its size and diffuse negative charge mean that the electrostatic interactions with the cation are relatively weak. This weak coordination is a key factor in the salt's ability to dissolve in a range of organic solvents, as less energy is required to overcome the lattice energy of the solid.

Solubility Profile in Common Laboratory Solvents

The following table summarizes the qualitative solubility of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate in a range of common laboratory solvents. This data is a synthesis of information from material safety data sheets and established principles of solubility.

| Solvent Classification | Solvent | Chemical Formula | Polarity | Hydrogen Bonding | Qualitative Solubility |

| Nonpolar | Toluene | C₇H₈ | Nonpolar | None | Soluble[2] |

| Hexane | C₆H₁₄ | Nonpolar | None | Sparingly Soluble | |

| Polar Aprotic | Acetone | C₃H₆O | Polar Aprotic | Acceptor | Soluble[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | None | Soluble | |

| Chloroform | CHCl₃ | Polar Aprotic | Weak Donor | Soluble | |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Acceptor | Soluble | |

| Acetonitrile | C₂H₃N | Polar Aprotic | Acceptor | Soluble[3] | |

| Polar Protic | Methanol | CH₃OH | Polar Protic | Donor & Acceptor | Soluble[2] |

| Ethanol | C₂H₅OH | Polar Protic | Donor & Acceptor | Soluble | |

| Water | H₂O | Polar Protic | Donor & Acceptor | Insoluble |

The Causality Behind the Observed Solubilities: A Deeper Dive

The principle of "like dissolves like" is the cornerstone for understanding the solubility of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

Solubility in Nonpolar Solvents

The significant nonpolar character of the p-(octyloxyphenyl)phenyliodonium cation, primarily due to the two aromatic rings and the long octyl chain, allows for favorable van der Waals interactions with nonpolar solvents like toluene.[4] This explains its observed solubility in toluene. However, in highly nonpolar solvents like hexane, the ionic nature of the salt, albeit with a diffuse charge, presents a significant energy barrier to dissolution, leading to only sparing solubility.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents such as acetone, dichloromethane, chloroform, THF, and acetonitrile possess dipole moments that can stabilize the ionic components of the salt through dipole-ion interactions.[5] The lack of strong hydrogen bonding networks in these solvents means that less energy is required to create a cavity for the solute molecules. The large, polarizable nature of both the cation and the anion facilitates these interactions, leading to good solubility in this class of solvents. Dichloromethane and acetonitrile, in particular, have been found to be suitable solvents for the synthesis of diaryliodonium salts, further indicating good solubility.[3]

Solubility in Polar Protic Solvents

Polar protic solvents like methanol and ethanol can engage in hydrogen bonding and have high dielectric constants, which are effective at solvating ions.[5] The solubility in methanol and ethanol is a result of a balance between the favorable solvation of the ions and the disruption of the solvent's hydrogen-bonding network. The large size and diffuse charge of the ions in p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate allow for effective solvation without causing excessive disruption.

The insolubility in water is a consequence of the highly ordered and strong hydrogen-bonding network of water. The large, predominantly nonpolar organic cation cannot be effectively solvated by water molecules, and the energy required to break the water-water hydrogen bonds is not compensated by the formation of new solute-solvent interactions.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a self-validating system for determining the qualitative solubility of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate.

Materials and Equipment

-

p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate

-

Selected solvents (e.g., Toluene, Hexane, Acetone, Dichloromethane, Chloroform, THF, Acetonitrile, Methanol, Ethanol, Deionized Water)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Analytical balance

-

Pasteur pipettes and bulbs

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 10 mg of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube. This creates a solute-to-solvent ratio of approximately 10 mg/mL.

-

Mixing: Cap the test tube and vortex the mixture vigorously for 30 seconds.[6]

-

Observation: Visually inspect the solution against a well-lit background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the mixture remains a suspension.

-

-

Confirmation of Insolubility: If the substance appears insoluble, gently heat the mixture in a warm water bath (not exceeding 40°C to avoid solvent evaporation and potential decomposition) and observe for any changes in solubility. Allow the mixture to cool to room temperature to see if the solid precipitates.

-

Record Keeping: Meticulously record all observations for each solvent.

Causality in Experimental Design

-

Standardized Ratio: Using a fixed solute-to-solvent ratio allows for consistent and comparable results across different solvents.

-

Vigorous Mixing: Vortexing ensures that the entire surface area of the solid is exposed to the solvent, maximizing the rate of dissolution and providing a true reflection of its solubility.[6]

-

Visual Inspection: Direct observation is a reliable and straightforward method for qualitative assessment.

-

Controlled Heating: Gentle heating can help overcome small activation energy barriers to dissolution, but must be done cautiously to avoid misinterpreting the results due to temperature effects on solubility.

Diagrammatic Representation of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the qualitative solubility determination protocol.

Caption: Experimental workflow for qualitative solubility determination.

Conclusion

The solubility of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate is a complex interplay between its ionic and nonpolar characteristics and the properties of the solvent. Its good solubility in a range of polar aprotic and polar protic solvents, as well as some nonpolar solvents, makes it a versatile compound for various applications. This guide has provided a detailed overview of its solubility, the underlying chemical principles, and a robust experimental protocol for its determination. This knowledge is crucial for the effective utilization of this important chemical in research and industrial settings.

References

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Polarity of Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

University of the West Indies. Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

PubChem. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate. Retrieved from [Link]

-

abcr Gute Chemie. p-(Octyloxyphenyl)phenyl iodonium hexafluoroantimonate, 95%. Retrieved from [Link]

-

ResearchGate. (2025, August 5). The analytical and descriptive inorganic chemistry of the hydrolysis of hexafluoropnictate ions, PnF 6 − (Pn = P, As, Sb, Bi). Retrieved from [Link]

-

PDXScholar. (2022, February 14). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and A...). Retrieved from [Link]

-

Gelest, Inc. (2015, April 8). p-(OCTYLOXYPHENYL)PHENYLIODONIUM HEXAFLUOROANTIMONATE Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. Molecular structure of diaryliodonium hexafluoroantimonate. Retrieved from [Link]

-

MDPI. Solubility and Selectivity Effects of the Anion on the Adsorption of Different Heavy Metal Ions onto Chitosan. Retrieved from [Link]

-

Digital Commons @ University of West Florida. (2021, April 9). Preparation of Diaryliodonium Salts with Hydroxy and Carboxylic Acid Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. Retrieved from [Link]

-